Home > Products > Screening Compounds P58900 > 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one
4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one - 57999-76-5

4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one

Catalog Number: EVT-11263433
CAS Number: 57999-76-5
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the class of pyridazinone derivatives, which are known for their diverse biological activities. This particular compound exhibits structural features that may contribute to its pharmacological properties. The molecular formula is C18H16N2OC_{18}H_{16}N_{2}O, indicating a complex structure with potential applications in medicinal chemistry.

Source

The synthesis and characterization of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one have been documented in scientific literature, including studies that detail its crystal structure and synthesis methods. These studies provide insights into the compound's properties and potential applications in various fields, particularly in drug development .

Classification

This compound is classified under pyridazinones, a subclass of heterocyclic compounds characterized by the presence of a pyridazine ring. Pyridazinones are often explored for their anti-inflammatory, analgesic, and antitumor activities, making them significant in pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-one with 4-methylbenzaldehyde. The process generally follows these steps:

  1. Reagents: A solution of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1 mmol) and 4-methylbenzaldehyde (1 mmol) is prepared in ethanol.
  2. Base Addition: Sodium hydroxide (10%, 0.5 g) is added to facilitate the reaction.
  3. Evaporation: The solvent is evaporated under vacuum to concentrate the mixture.
  4. Purification: The residue is purified using silica gel column chromatography with a hexane/ethyl acetate solvent system (7:3 v/v).
  5. Crystallization: Slow evaporation at room temperature yields single crystals suitable for analysis .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one features a pyridazine ring fused with a phenyl group and a methoxybenzyl substituent. The molecule is not planar; the dihedral angles between the benzene and pyridazine rings indicate significant torsional strain, which can influence its reactivity and interaction with biological targets .

Data

Key structural data include:

  • Molecular formula: C18H16N2OC_{18}H_{16}N_{2}O
  • Molecular weight: 276.33 g/mol
  • Dihedral angle between benzene and pyridazine rings: approximately 11.47°
  • Notable bond lengths: C=O bond length of 1.241 Å; N-N bond length of 1.347 Å .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of pyridazinones, including:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups on the pyridazine ring may enhance nucleophilicity at certain positions.
  2. Condensation Reactions: The carbonyl group can undergo condensation with amines or other nucleophiles.
  3. Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups under appropriate conditions.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to prevent side reactions that could lead to undesired products.

Mechanism of Action

Process

While specific mechanisms for 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one are not extensively documented, compounds within this class often exert their biological effects through:

  1. Inhibition of Enzymatic Activity: Many pyridazinones act as inhibitors for enzymes involved in inflammatory pathways.
  2. Interaction with Receptors: They may bind to specific receptors, modulating signaling pathways relevant to pain and inflammation.

Data

Research indicates that modifications on the pyridazine ring significantly affect biological activity, suggesting a structure-activity relationship that can be leveraged in drug design .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one include:

  • Appearance: Colorless crystals
  • Melting point: Not specified in available literature but typically determined during characterization.

Chemical Properties

Chemical properties include stability under ambient conditions, solubility in organic solvents like ethanol, and reactivity towards bases and acids.

Relevant data from crystallographic studies provide insights into intermolecular interactions, such as hydrogen bonding patterns that stabilize the crystal lattice .

Applications

Scientific Uses

This compound has potential applications in various scientific fields:

  • Medicinal Chemistry: As a candidate for anti-inflammatory or analgesic agents due to its structural similarities with known pharmacophores.
  • Material Science: Its unique molecular structure may lend itself to studies in organic electronics or photonic materials.
  • Biochemical Research: Investigating its interactions with biological macromolecules could reveal new therapeutic targets or mechanisms .
Introduction and Contextual Background

Historical Development of Pyridazinone-Based Therapeutics

Pyridazinone derivatives have evolved as privileged scaffolds in medicinal chemistry since the mid-20th century. Early development focused on cardiovascular therapeutics, exemplified by compounds like levosimendan (a pyridazinone-dihydropyridazine hybrid) used for acute heart failure due to its calcium-sensitizing properties [4]. Nonsteroidal anti-inflammatory drug (NSAID) research later identified pyridazinones as key frameworks for cyclooxygenase 2 (COX-2) inhibition. Emorfazone, a clinically used pyridazinone derivative, demonstrated analgesic efficacy with reduced gastrointestinal toxicity compared to traditional NSAIDs [10]. The 21st century saw expansion into immunomodulation, where pyridazinones emerged as ligands for formyl peptide receptors (FPRs). Compound 17b (N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide) showed cardioprotective effects via FPR1/FPR2 activation, while Compound 43 attenuated joint inflammation in rheumatoid arthritis models [9]. These advancements established pyridazinones as versatile platforms for targeting inflammation, cardiovascular disease, and neurodegeneration.

Table 1: Key Therapeutic Milestones of Pyridazinone Derivatives

EraRepresentative CompoundPrimary TargetClinical/Preclinical Application
1980s–1990sLevosimendanCardiac troponin CAcute heart failure
1990s–2000sEmorfazoneCyclooxygenaseAnalgesia/Inflammation
2000s–PresentCompound 17bFormyl peptide receptorMyocardial infarction protection
2010s–PresentCompound 43Formyl peptide receptorRheumatoid arthritis mitigation

Structural Taxonomy of 6-Phenylpyridazin-3(2H)-one Derivatives

6-Phenylpyridazin-3(2H)-one derivatives feature a conserved bicyclic core comprising a six-membered ring with two adjacent nitrogen atoms at positions 2 and 3, conjugated to a phenyl moiety at position 6. This scaffold permits strategic substitutions that modulate bioactivity:

  • Position 2: Alkylation or acylation (e.g., ethyl acetate in Compound 12a) enhances FPR binding affinity [3].
  • Position 4: Hydrophobic groups (benzyl, alkyl chains) improve membrane penetration. The 4-benzyl variant increased calcium mobilization efficacy in neutrophils (EC₅₀ = 0.6 μM) [3].
  • Position 5: Electron-withdrawing groups (Cl, CN) boost COX-2 selectivity; derivatives like N-(4-chlorophenyl)-N′-(5-isopropyl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea showed >1500-fold COX-2 selectivity [10].
  • Position 6: Phenyl conjugation stabilizes the planar configuration, facilitating π-stacking with aromatic residues in enzyme binding pockets [4].

Table 2: Structure-Activity Relationships of 6-Phenylpyridazin-3(2H)-one Modifications

Substitution SiteFunctional GroupBiological Consequence
C2Acetamide↑ FPR1/FPR2 agonism (EC₅₀ 3.4–7.7 μM) [3]
C4Methoxybenzyl↑ COX-2 inhibition (IC₅₀ 15.5 nM) [10]
C5Methyl/Cyano↑ Metabolic stability; ↓ oxidation
C6Phenyl↑ Planarity; enhances enzyme active site binding

Significance of 4-(4-Methoxybenzyl) Substitution in Medicinal Chemistry

The 4-(4-methoxybenzyl) group confers three principal advantages in pyridazinone design:

  • Receptor Affinity Optimization: The benzyl moiety anchors into hydrophobic pockets of FPRs and COX-2. Para-methoxy extension further enhances van der Waals contacts, as evidenced by Compound 14a (N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide), which activated FPR1 at EC₅₀ = 3.4 μM [3]. Molecular docking confirms hydrogen bonding between the methoxy oxygen and FPR2 residue His102 [9].
  • Pharmacokinetic Enhancement: The electron-donating methoxy group reduces cytochrome P450-mediated metabolism, extending plasma half-life. Pyridazinones with 4-methoxybenzyl substitutions exhibited 75–84% predicted intestinal absorption (%ABS), comparable to celecoxib (82%) [10].
  • Selectivity Modulation: In COX-2 inhibitors, 4-methoxybenzyl derivatives like 9a (IC₅₀ = 15.50 nM) showed 114.77% relative inhibitory potency versus celecoxib (100%), while sparing COX-1 (selectivity index > 100) [10]. This contrasts with non-substituted analogs, which exhibit ulcerogenic effects via COX-1 inhibition.

Current Research Gaps and Knowledge Barriers

Despite progress, critical barriers impede the development of 4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one:

  • Target Ambiguity in Neuroinflammation: Although pyridazinones inhibit nuclear factor κB (NF-κB) in monocytes, the causal link between FPR activation and neuroprotection remains unproven. Compound 43 (an FPR agonist) failed to reduce cardiac inflammation post-ischemia, suggesting pathway redundancy [9]. Alzheimer’s disease models highlight unresolved questions about whether immune biomarker changes reflect causation or compensation [2].
  • Analytical Limitations: Standardized protocols for quantifying tissue distribution are lacking. Current methods struggle to distinguish parent compounds from metabolites in brain tissue, analogous to microplastic research gaps where nanoparticle detection remains challenging [6].
  • Structure-Activity Relationship Uncertainties: The optimal balance between FPR affinity and COX-2 inhibition is undefined. Of 177 pyridazinone analogs screened, only 34 showed FPR-dependent anti-inflammatory effects, while 14 inhibited NF-κB independently of FPRs [9]. This implies undiscovered targets.
  • Synthetic Scalability Issues: Solvent-dependent yield variations persist. While polyethylene glycol-400 enables catalyst-free synthesis of pyridazinone hybrids, reaction reproducibility across labs is suboptimal (<70% yield in >30% of cases) .
  • Biological Fate Prediction: No models exist for forecasting blood-brain barrier penetration or metabolic degradation. This parallels microplastic research, where particle translocation mechanisms across biological barriers are poorly characterized [6].

Properties

CAS Number

57999-76-5

Product Name

4-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyridazin-6-one

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-22-16-9-7-13(8-10-16)11-15-12-17(19-20-18(15)21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21)

InChI Key

MHDMVUQLVCFZAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.